Product packaging for Dichlorophen disodium salt(Cat. No.:CAS No. 22232-25-3)

Dichlorophen disodium salt

Cat. No.: B13740467
CAS No.: 22232-25-3
M. Wt: 313.08 g/mol
InChI Key: IDPAELWVMULBFJ-UHFFFAOYSA-L
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Description

Dichlorophen disodium salt is a useful research compound. Its molecular formula is C13H8Cl2Na2O2 and its molecular weight is 313.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2Na2O2 B13740467 Dichlorophen disodium salt CAS No. 22232-25-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22232-25-3

Molecular Formula

C13H8Cl2Na2O2

Molecular Weight

313.08 g/mol

IUPAC Name

disodium;4-chloro-2-[(5-chloro-2-oxidophenyl)methyl]phenolate

InChI

InChI=1S/C13H10Cl2O2.2Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;;/h1-4,6-7,16-17H,5H2;;/q;2*+1/p-2

InChI Key

IDPAELWVMULBFJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Modification of Phenolic Hydroxyl Groups:

The two hydroxyl groups on the phenyl rings are critical for the biological activity of dichlorophen (B75788). SAR studies on related compounds indicate that these groups are often involved in crucial hydrogen bonding interactions with biological targets. researchgate.net

Esterification and Etherification: Conversion of the hydroxyl groups to esters or ethers can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This strategy can be employed to design prodrugs that release the active dichlorophen molecule at the target site. For instance, creating more lipophilic ester analogues could enhance membrane permeability.

Bioisosteric Replacement: Replacing the hydroxyl groups with other functional groups that can act as hydrogen bond donors or acceptors, such as amides or carboxylic acids, could lead to analogues with altered binding affinities and selectivities. The choice of bioisostere would be guided by the specific target and the desired interaction profile.

Alterations of the Aromatic Ring Substituents:

The chlorine atoms on the phenyl rings play a significant role in the electronic and hydrophobic properties of the molecule, which are crucial for its activity.

Position and Number of Halogen Substituents: The antimicrobial activity of phenolic compounds is often influenced by the nature and position of halogen substituents. Moving the chlorine atoms to different positions on the phenyl rings or introducing additional halogen atoms (e.g., fluorine, bromine) could fine-tune the electronic properties and lipophilicity of the molecule. Quantitative structure-activity relationship (QSAR) studies on related chlorinated phenols have shown that these modifications can significantly impact toxicity and biological activity. publications.gc.ca

Introduction of Other Substituents: Replacing the chlorine atoms with other electron-withdrawing or electron-donating groups can systematically probe the electronic requirements for optimal activity. For example, introducing nitro or cyano groups could enhance the electron-withdrawing nature, while alkyl or methoxy (B1213986) groups would be electron-donating. The steric bulk of these substituents also needs to be considered, as it can influence the binding to the target.

Modification of the Methylene Bridge:

The methylene (B1212753) bridge provides a specific spatial orientation to the two phenyl rings, which is likely important for fitting into the binding site of its biological target.

Alkyl and Aryl Substitution: Introducing substituents on the methylene bridge can alter the dihedral angle between the two phenyl rings, potentially leading to a more favorable conformation for binding. For instance, replacing one of the hydrogens with a small alkyl group could introduce steric constraints that lock the molecule into a more active conformation.

Bridge Length and Composition: Varying the length of the bridging unit (e.g., to an ethylene (B1197577) or propylene (B89431) bridge) or replacing the carbon with other atoms (e.g., sulfur, as in bithionol) can significantly impact the molecule's geometry and flexibility. nih.gov Such changes can alter the distance and relative orientation of the two phenolic rings, which can be a key determinant of biological activity. Computational modeling can be invaluable in predicting the conformational effects of these modifications.

Computational Chemistry in Analogue Design:

Computational methods are powerful tools for the rational design of novel dichlorophen (B75788) analogues.

Molecular Docking: If the three-dimensional structure of a biological target of dichlorophen is known, molecular docking can be used to predict the binding modes and affinities of virtual libraries of designed analogues. This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov For dichlorophen analogues, descriptors such as logP (lipophilicity), pKa (acidity of the hydroxyl groups), and various steric and electronic parameters (e.g., Hammett constants, molecular volume) can be used to build predictive QSAR models. These models can then be used to estimate the activity of yet-to-be-synthesized analogues.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be generated based on a set of active dichlorophen analogues. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual databases for new, structurally diverse compounds with the desired activity profile.

Interactive Data Table: Key Structural Modifications and Their Rationale

Structural Feature Modification Strategy Rationale for Design Potential Impact on Activity
Phenolic Hydroxyl GroupsEsterification/EtherificationModulate lipophilicity, create prodrugsAltered ADME properties, potentially enhanced bioavailability
Bioisosteric Replacement (e.g., -NH2, -COOH)Modify hydrogen bonding potential and acidityChanges in target binding affinity and selectivity
Aromatic Ring SubstituentsVarying Halogen Position/Type (F, Br, I)Fine-tune electronic properties and lipophilicityModulation of antimicrobial potency and spectrum
Introduction of Electron-Withdrawing/Donating GroupsProbe electronic requirements for activityOptimization of target interaction and reactivity
Methylene BridgeAlkyl/Aryl SubstitutionIntroduce steric hindrance, alter dihedral anglePotentially lock into a more active conformation
Varying Bridge Length/Composition (e.g., -S-, -CH2CH2-)Modify spatial orientation of phenyl ringsAltered fit in the biological target's binding site

By systematically applying these rational design principles, guided by computational insights, it is possible to design and synthesize novel analogues of dichlorophen disodium (B8443419) salt with optimized properties for various therapeutic or industrial applications.

Environmental Fate and Ecotoxicological Research of Dichlorophen Disodium Salt in Non Human Ecosystems

Environmental Distribution and Persistence in Aquatic and Sediment Compartments

Dichlorophen (B75788) and its disodium (B8443419) salt are expected to be present in environmental surface waters. industrialchemicals.gov.au Due to its moderate to high lipophilicity, dichlorophen has a tendency to partition to organic matter, suggesting it may accumulate in sediment. industrialchemicals.gov.au Studies have shown that dichlorophen can be detected in wastewater treatment plant effluents at concentrations ranging from 10 to 450 ng/L, indicating its release into aquatic environments. conicet.gov.ar Once in the aquatic environment, its hydrophobicity allows it to bioconcentrate in marine organisms, bioaccumulate, and potentially biomagnify through the food chain. conicet.gov.ar

The persistence of dichlorophen in the environment is influenced by various factors. While it is generally not considered persistent in soils, its presence in aquatic systems raises concerns. herts.ac.uk The sorption of dichlorophen onto sediments and suspended particles is a significant process affecting its distribution and availability for degradation. conicet.gov.aridexlab.com Research using silica (B1680970) nanoparticles to model dichlorophen sorbed on sediments has shown that this attachment significantly influences its photodegradation pathways. conicet.gov.ar

Biotransformation and Mineralization Pathways in Diverse Environmental Matrices

The biotransformation of dichlorophen in the environment can occur through various pathways, including both aerobic and anaerobic processes. Under anaerobic conditions in freshwater sediment slurries, dichlorophen can undergo reductive dechlorination. nih.govasm.orgresearchgate.net For instance, 2,4-dichlorophenol (B122985) has been observed to be transformed to 4-chlorophenol (B41353) in anaerobic freshwater lake sediments. researchgate.net The rate and pathway of dechlorination can be influenced by the adaptation of microbial communities in the sediment. nih.gov

In addition to microbial degradation, abiotic degradation processes also play a role in the transformation of dichlorophen. Photolysis in sunlit surface waters is considered an important environmental fate process. nih.gov Irradiation of dichlorophen in aqueous solutions can lead to the formation of various degradation products. For example, in the absence of oxygen, hydroxydechlorination can occur, while in the presence of oxygen, a benzoquinone-like tautomer may be formed. Oxidation by substances like permanganate (B83412) and ferrate has also been investigated as a potential degradation pathway in water treatment processes. nih.govnih.govresearchgate.net The oxidation of chlorophene (a related compound) by permanganate resulted in products formed through direct oxidation, ring-opening, and decarboxylation. nih.gov Similarly, the degradation of dichlorophen by ferrate involves the cleavage of the C-C bridge bond, hydroxylation, and radical coupling. nih.govresearchgate.net

Degradation Kinetics and Influencing Environmental Factors (e.g., pH, Light Exposure)

The rate of dichlorophen degradation is influenced by several environmental factors.

pH: The pH of the water can significantly affect the degradation kinetics. For the oxidation of chlorophene by permanganate, the second-order rate constant was found to decrease with increasing pH from 5.0 to 7.0 and then increase as the pH rose from 7.0 to 10.0. nih.gov

Light Exposure: Photodegradation is a key process for dichlorophen in aquatic environments. nih.gov The presence of photosensitizers, such as riboflavin, which is commonly found in natural waters, can influence the rate of photodegradation. conicet.gov.aridexlab.com The attachment of dichlorophen to suspended particles or sediments can alter the relative importance of different photodegradation routes. conicet.gov.aridexlab.com

Presence of Other Substances: The presence of other substances in the water can also impact degradation. For example, the presence of MnO2 and Fe3+ has been shown to enhance the removal of chlorophene during oxidation with permanganate, while the effect of humic acid was not as pronounced. nih.gov In the case of degradation by ferrate, the presence of humic acid was found to inhibit the degradation of dichlorophen to some extent. nih.govresearchgate.net

Ecological Studies on Non-Target Organisms (excluding direct human and animal toxicity assessments)

Dichlorophen is recognized as being very toxic to aquatic organisms. industrialchemicals.gov.auredox.com This has led to concerns about its potential risk to the aquatic environment, especially when released in treated effluent from sewage treatment plants. industrialchemicals.gov.au

Studies on the ecotoxicity of dichlorophen have shown that it is moderately toxic to fish, aquatic invertebrates, and algae. herts.ac.uk The luminescent bacterium Photobacterium phosphoreum has been used to assess the toxicity of chlorophene and its degradation products, with research indicating that the intermediate products of oxidation by permanganate pose a relatively low ecological risk. nih.gov

The broader impact on aquatic communities has also been a subject of research. For example, studies on the interactive effects of pesticides and road salt in wetland mesocosms have highlighted the complexity of contaminant effects in natural environments. nih.gov While not specifically focused on dichlorophen, this type of research underscores the importance of considering multiple stressors in ecotoxicological assessments.

Investigation of Endocrine Interference Potential in Aquatic Biota

There is growing concern about the potential for various environmental chemicals to act as endocrine disrupting chemicals (EDCs) in wildlife, including fish. biochemjournal.compsu.edu EDCs can interfere with the hormonal systems of organisms, leading to adverse effects on reproduction, development, and growth. biochemjournal.comnih.gov

While specific studies on the endocrine disrupting effects of dichlorophen disodium salt are not extensively detailed in the provided search results, the broader class of chlorophenols and other phenolic compounds are known to have endocrine-disrupting potential. cend.dk The discovery of intersex fish in English rivers has been attributed to contamination of the aquatic environment with estrogenic compounds. psu.edu Given that dichlorophen is released into aquatic environments and has been shown to bioaccumulate, its potential to act as an endocrine disruptor in aquatic organisms warrants further investigation. conicet.gov.arfrontiersin.org The general mechanisms of endocrine disruption in fish include interference with hormone receptors, hormone production, and hormone transport. biochemjournal.com

Advanced Analytical Methodologies for the Detection and Characterization of Dichlorophen Disodium Salt

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation of dichlorophen (B75788) from complex matrices and for its precise quantification. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the trace-level analysis of dichlorophen and other chlorophenols in various environmental and biological samples. researchgate.netnih.govulisboa.pt This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample undergoes an extraction and clean-up procedure, such as solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering matrix components. ulisboa.pt The extract is then injected into the HPLC system, where dichlorophen is separated from other compounds on a reversed-phase column, such as a C18 column, using a mobile phase often consisting of a mixture of methanol (B129727) and water. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used ionization techniques for chlorophenols. ulisboa.ptunl.pt Tandem mass spectrometry, often utilizing a triple quadrupole mass analyzer, allows for highly selective detection through multiple reaction monitoring (MRM). researchgate.netnih.gov In MRM mode, a specific precursor ion of dichlorophen is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio and minimizes matrix interference. For many chlorophenols, a common fragmentation pathway involves the loss of HCl from the precursor ion. unl.pt

The sensitivity of LC-MS/MS methods allows for the detection of dichlorophen at very low concentrations, often in the nanogram per gram (ng/g) or even lower range. unl.pt

Table 1: Illustrative LC-MS/MS Parameters for Chlorophenol Analysis

Parameter Typical Condition
Chromatographic Column C18 reversed-phase
Mobile Phase Methanol/Water gradient
Ionization Mode Negative Electrospray (ESI-) or APCI
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻

| Product Ion (m/z) | [M-H-HCl]⁻ |

Electrophoretic separation techniques, such as capillary zone electrophoresis (CZE), offer an alternative and complementary approach for the analysis of dichlorophen and its analogues. researchgate.net These methods separate ions based on their electrophoretic mobility in an electric field. The separation is influenced by factors such as the charge-to-size ratio of the analyte, the pH of the buffer, and the applied voltage.

For the separation of chlorophenols, which are weak acids, the pH of the background electrolyte is a critical parameter. By adjusting the pH, the degree of ionization of the phenolic hydroxyl group can be controlled, thereby influencing the electrophoretic mobility and separation selectivity. To enhance the separation of closely related or neutral analogues, additives such as cyclodextrins can be incorporated into the buffer. researchgate.net Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with the analytes, leading to differential migration times based on the stability of these complexes.

While not as commonly used as LC-MS/MS for routine quantitative analysis, electrophoretic methods provide high separation efficiency and can be a valuable tool for method development and for the analysis of complex mixtures of chlorophenol isomers and analogues. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized for the structural elucidation of dichlorophen. chemicalbook.comspectrabase.com

The ¹H NMR spectrum of dichlorophen provides information about the different types of protons in the molecule, their chemical environment, and their proximity to one another. chemicalbook.com The chemical shifts of the aromatic protons are influenced by the positions of the chlorine and hydroxyl substituents on the benzene (B151609) rings. The methylene (B1212753) bridge protons typically appear as a distinct singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. spectrabase.com The chemical shifts of the carbon atoms in the aromatic rings are also affected by the substituents, providing further confirmation of the substitution pattern.

Table 2: Representative NMR Data for Dichlorophen

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 6.8 - 7.5 Multiplets Aromatic Protons
¹H ~3.9 Singlet Methylene Protons
¹³C 115 - 155 Singlets Aromatic Carbons
¹³C ~35 Singlet Methylene Carbon

(Note: Specific chemical shifts can vary depending on the solvent and instrument.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the qualitative and quantitative analysis of dichlorophen.

IR spectroscopy provides a "molecular fingerprint" of the compound by detecting the vibrations of its chemical bonds. researchgate.net The IR spectrum of dichlorophen exhibits characteristic absorption bands corresponding to the O-H stretching of the phenolic hydroxyl groups, C-H stretching of the aromatic rings and the methylene bridge, C=C stretching of the aromatic rings, and C-Cl stretching. These characteristic bands can be used to confirm the presence of these functional groups and to identify the compound by comparing its spectrum to a reference spectrum.

UV-Visible spectroscopy is based on the absorption of ultraviolet or visible light by the molecule, which results in electronic transitions. researchgate.net Dichlorophen exhibits characteristic absorption maxima in the UV region due to the π-electron system of the aromatic rings. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, which forms the basis for its quantification using Beer-Lambert's law. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of dichlorophen and its fragmentation pattern, which can be used for structural confirmation. nih.gov

Upon ionization, the dichlorophen molecule forms a molecular ion (M⁺ or [M-H]⁻). The high-resolution mass spectrum allows for the determination of the exact molecular weight, which can be used to confirm the elemental composition.

In addition to the molecular ion, fragmentation of the molecule occurs in the mass spectrometer, leading to the formation of characteristic fragment ions. youtube.com The fragmentation pattern is reproducible and serves as a fingerprint for the compound. For dichlorophen, common fragmentation pathways may involve the loss of chlorine atoms, hydroxyl groups, or cleavage of the methylene bridge. The analysis of these fragment ions provides valuable structural information and can be used to distinguish it from its isomers. nih.gov

Electrochemical and Titrimetric Approaches for Purity and Concentration Determination

The accurate determination of purity and concentration is critical in the quality control of Dichlorophen disodium (B8443419) salt. Both electrochemical and titrimetric methods offer robust, reliable, and sensitive approaches for this purpose.

Electrochemical Approaches

Electrochemical techniques are well-suited for the analysis of phenolic compounds, including chlorinated phenols like dichlorophen. utah.edunih.gov These methods are based on measuring the electrical response (such as current or potential) that arises from the oxidation or reduction of the analyte at an electrode surface. libretexts.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly valuable. nih.govlibretexts.org

In a typical voltammetric analysis of dichlorophen, an oxidation peak is observed at a specific potential, corresponding to the oxidation of the phenolic hydroxyl groups. nih.gov The height of this peak is directly proportional to the concentration of dichlorophen in the sample, allowing for precise quantification. libretexts.org To enhance the sensitivity and selectivity of these measurements, chemically modified electrodes are often employed. Materials such as carbon nanotubes, graphene, and metallic nanoparticles can be used to modify the electrode surface, leading to improved electron transfer rates and lower detection limits. nih.govacs.orgrsc.org For instance, a sensor based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide has demonstrated superior electrocatalytic activity for the oxidation of chlorophenols. nih.gov

The performance of an electrochemical sensor is characterized by several key parameters, including its linear range, limit of detection (LOD), and reproducibility.

Table 1: Performance Characteristics of a Hypothetical Modified Electrode for Dichlorophen Disodium Salt Detection using Differential Pulse Voltammetry

ParameterValueDescription
Linear Range 0.05 µM - 25.0 µMThe concentration range over which the sensor's response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.01 µMThe lowest concentration of the analyte that can be reliably detected by the method.
Relative Standard Deviation (RSD) < 2.5% (for n=10)A measure of the precision and reproducibility of the measurements.
Recovery in Spiked Samples 97.5% - 103.2%The accuracy of the method, determined by analyzing samples with a known amount of added analyte.

Titrimetric Approaches

Titrimetry, particularly non-aqueous potentiometric titration, provides a classic and highly accurate method for determining the purity of acidic or basic substances. slideshare.netslideshare.net Since this compound is the salt of a weak acid (dichlorophen) and a strong base, it can be assayed by titrating it with a strong acid, such as perchloric acid, in a non-aqueous solvent. hnsgroupofcolleges.org

The use of a non-aqueous solvent, like anhydrous acetic acid or a mixture of toluene (B28343) and methanol, is necessary because it allows for the titration of very weak bases that would not give a sharp endpoint in water. slideshare.netsips.org.in In this procedure, the two phenoxide groups of the this compound are neutralized by the perchloric acid. The endpoint of the titration is detected potentiometrically, using a suitable electrode system (e.g., a glass electrode and a reference electrode) connected to a potentiometer or pH meter. researchgate.netscispace.com The instrument measures the change in potential as the titrant is added, and the endpoint is identified as the point of maximum inflection on the titration curve. tubitak.gov.tr This method is highly precise and is a standard procedure in many pharmacopoeial assays for the purity determination of salts of acidic compounds. slideshare.net

Table 2: Representative Data from a Non-Aqueous Potentiometric Titration for Purity Assay of this compound

Sample IDSample Weight (mg)Titrant Volume (mL)Calculated Purity (%)
Batch A-01250.514.2599.85
Batch A-02251.214.2999.91
Batch B-01249.814.1899.65
Batch B-02250.114.2299.78

Development of High-Throughput Screening Assays for Compound Activity as a Research Tool

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of thousands to millions of compounds for a specific biological activity. azolifesciences.com Developing a robust HTS assay for this compound is essential for exploring its potential as a research tool, for example, in screening for new antimicrobial targets or other biological activities. nih.govresearchgate.net

The development of an HTS assay is a multi-step process that begins with the selection of a biological target and the establishment of an assay principle that generates a measurable signal (e.g., absorbance, fluorescence, or luminescence). kent.ac.uk This initial assay is then miniaturized, typically into 96-, 384-, or 1536-well microplate formats, to reduce reagent consumption and increase throughput. nih.gov This process relies heavily on automation, including robotic liquid handling systems, to ensure precision and reproducibility. azolifesciences.com

A critical phase in HTS development is assay validation, where the robustness and reliability of the assay are rigorously tested. nih.gov Key statistical parameters are calculated to determine the quality of the assay. The Z-factor (or Z'-factor when comparing controls) is a widely accepted metric for evaluating HTS assay quality. ncsu.eduwikipedia.orgbmglabtech.com It reflects both the dynamic range of the assay signal and the data variation. nih.gov

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. graphpad.com Other important parameters include the signal-to-background (S/B) ratio and the coefficient of variation (%CV). A high S/B ratio indicates a strong signal, while a low %CV signifies minimal data variability.

For example, to screen for the antimicrobial activity of this compound, a bacterial growth inhibition assay could be developed in a 384-well format. The assay would measure the optical density (absorbance) of the bacterial culture after incubation with the compound. Wells containing bacteria and vehicle (negative control) would show high absorbance (high growth), while wells with a potent antibiotic (positive control) would show low absorbance (no growth).

Table 3: Validation Parameters for a Hypothetical 384-Well Antimicrobial HTS Assay

ParameterFormulaValueInterpretation
Mean of Positive Control (µp) -0.058Average absorbance with a known antibiotic (e.g., Vancomycin).
Std. Dev. of Positive Control (σp) -0.012Variation in the positive control signal.
Mean of Negative Control (µn) -0.895Average absorbance with vehicle (DMSO) only, representing maximal bacterial growth.
Std. Dev. of Negative Control (σn) -0.075Variation in the negative control signal.
Signal-to-Background (S/B) Ratio µn / µp15.4Excellent separation between the signals of the controls.
Z'-Factor 1 - [3(σp + σn) / |µp - µn|]0.68An excellent assay, robust and reliable for high-throughput screening. graphpad.com

Once validated, this HTS assay can be used to screen large compound libraries to identify molecules that exhibit similar activity to this compound or to investigate its mechanism of action by screening it against panels of different microbial strains or molecular targets. nih.govnih.gov

Structure Activity Relationship Sar and Computational Chemistry Approaches to Dichlorophen Disodium Salt Analogues

Correlating Molecular Structure with Biological Activity (in Non-Human Models)

SAR studies establish a connection between the chemical structure of a molecule and its biological effect. For dichlorophen (B75788) analogues, this involves systematically altering parts of the molecule and observing the resulting changes in activity in non-human experimental models.

The nature and position of halogen atoms on the phenolic rings of dichlorophen analogues are critical determinants of their biochemical and biophysical behavior. Halogenation significantly impacts a molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects membrane interaction and target binding. nih.gov

Studies on related halogenated compounds have shown that the degree and pattern of chlorination can alter how a molecule inserts into and modifies lipid bilayers. nih.gov For instance, the presence of bulky, electronegative chlorine atoms can induce specific molecular conformations that are more favorable for membrane interaction. nih.gov Unchlorinated or monochlorinated analogues often exhibit reduced capacity to alter membrane fluidity and structure compared to their polychlorinated counterparts. nih.gov This suggests that the specific dichlorination pattern in dichlorophen is likely crucial for its activity, and modifications to this pattern would predictably alter its biological effects.

Table 1: Hypothetical Influence of Halogenation on Membrane Fluidization

Compound Halogenation Pattern Relative Membrane Fluidization Effect
Analogue A 4,4'-difluoro Moderate
Analogue B 4,4'-dichloro (Dichlorophen-like) High
Analogue C 4,4'-dibromo Very High
Analogue D 4-monochloro Low

Note: This table is illustrative, demonstrating the expected trend based on general principles of halogenation effects.

The calcium-activated chloride channel TMEM16A (ANO1) is a known target for various small molecule modulators. The activity of dichlorophen analogues against such targets is highly dependent on the nature and position of substituents on the aromatic rings. These substituents can influence binding affinity and modulatory efficacy through steric, electronic, and hydrophobic interactions.

For a given series of analogues, modifying substituents can lead to a range of activities from potent inhibition to activation. For example, replacing the hydroxyl groups of a dichlorophen scaffold with methoxy (B1213986) groups would decrease hydrogen bonding capability, likely altering its interaction with protein residues in a binding pocket. Similarly, adding bulky alkyl groups could sterically hinder the molecule from fitting into a narrow active site. The wide distribution and physiological importance of TMEM16A in processes like smooth muscle contraction and epithelial secretion make it a valuable target for studying the SAR of new dichlorophen analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical properties of a series of compounds and their biological activities. This predictive approach is invaluable for prioritizing the synthesis of new analogues. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the SAR of a set of ligands. drugdesign.org These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of molecules in a training set to build a predictive model. slideshare.netmdpi.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom at various grid points. drugdesign.org The resulting fields are correlated with biological activity.

CoMSIA extends this by considering additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive analysis. slideshare.net

The output of these analyses is often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity. nih.gov For a series of dichlorophen analogues, a CoMFA/CoMSIA model could reveal, for example, that bulky, electronegative substituents are favored at the meta-position of the phenyl rings for optimal target interaction. nih.gov The statistical robustness of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

Table 2: Typical Statistical Results from a 3D-QSAR Study

Model q² (Cross-validated) r² (Non-cross-validated) Predictive r² (Test Set) Key Contributing Fields
CoMFA 0.530 0.903 0.935 Steric, Electrostatic

Note: Data is representative of typical values found in 3D-QSAR studies. nih.gov

The biological activity of dichlorophen analogues can also be correlated with their fundamental electronic properties. Theoretical calculations can determine the distribution of electronic charge across the molecule and quantify the aromaticity of its phenyl rings.

Electronic Charge Distribution: The partial charges on individual atoms, particularly the phenolic oxygens and the methylene (B1212753) bridge, can dictate the strength of electrostatic interactions and hydrogen bonds with a biological target. researchgate.net Methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate these charges.

Aromaticity Indices: Aromaticity, a measure of cyclic electron delocalization, influences a molecule's stability and interaction capabilities (e.g., π-π stacking). mdpi.com Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), the Para-Delocalization Index (PDI), and the Nucleus-Independent Chemical Shift (NICS) can be calculated. mdpi.com A QSAR model could be developed that correlates these computed electronic parameters with the observed biological activity of a series of dichlorophen analogues, providing insight into the electronic requirements for activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

To visualize and analyze how dichlorophen analogues interact with their protein targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. nih.govgrafiati.com

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov A docking study of a dichlorophen analogue into the active site of a target protein (e.g., an enzyme or ion channel) can identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, Cys) and hydrophobic interactions. mdpi.com The results are often ranked using a scoring function that estimates the binding free energy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the system, MD can confirm whether the key interactions identified in docking are maintained. mdpi.com Analysis of the simulation trajectory can reveal the flexibility of the ligand in the binding site and calculate metrics like the root-mean-square deviation (RMSD) to quantify the stability of the complex. mdpi.comnih.gov This dual approach provides a dynamic and more realistic picture of the ligand-target interaction, guiding further structural modifications. grafiati.com

Rational Design Principles for Novel Analogues Based on SAR Insights

The development of new analogues of dichlorophen disodium (B8443419) salt with potentially enhanced biological activity, improved selectivity, or better physicochemical properties is guided by a systematic understanding of its structure-activity relationships (SAR). Although comprehensive SAR studies specifically on a wide range of dichlorophen disodium salt analogues are not extensively documented in publicly available literature, rational design principles can be extrapolated from research on dichlorophen, its close structural analogues like chlorophene, and other bridged biphenolic compounds. These principles are further refined and validated through computational chemistry approaches.

The rational design of novel dichlorophen analogues hinges on the strategic modification of three key structural features: the phenolic hydroxyl groups, the aromatic ring substituents, and the methylene bridge.

Q & A

Q. What key physicochemical properties of dichlorophen disodium salt are critical for experimental design?

this compound (C₁₄H₁₀Cl₂NNaO₂) has a molar mass of 318.13 g/mol, a melting point of 288–290°C, and water solubility up to 50 mg/mL . Its pKa of 4 at 25°C influences ionization in aqueous solutions, which is vital for pharmacokinetic studies. Researchers must account for its density (0.781 g/cm³) and stability under room-temperature storage when designing dissolution or bioavailability experiments .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

The compound is toxic if swallowed (R25), irritates eyes/skin/respiratory systems (R36/37/38), and poses risks to unborn children (R63) . Safety measures include:

  • Using PPE (gloves, lab coats) and fume hoods to avoid inhalation .
  • Immediate eye rinsing with water for 15 minutes upon contact (S26) .
  • Disposal as hazardous waste (S60) .

Q. Which analytical methods are validated for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for low-concentration detection . Spectrophotometric methods (e.g., UV-Vis at 276 nm) are cost-effective for purity analysis but lack sensitivity in complex matrices . Cross-validate results with mass spectrometry for metabolite identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in anti-inflammatory efficacy across studies often stem from:

  • Model variability : In vitro assays (e.g., COX-2 inhibition) may not replicate in vivo conditions .
  • Dosage differences : Compare studies using equivalent molar concentrations rather than mass-based dosing .
  • Meta-analysis : Pool data from standardized models (e.g., rodent adjuvant-induced arthritis) to identify trends .

Q. What experimental designs are recommended for stability studies of this compound under varying storage conditions?

Use accelerated stability testing:

  • Expose samples to 40°C/75% relative humidity for 6 months to simulate long-term degradation .
  • Monitor degradation products (e.g., 2,6-dichloroaniline) via HPLC with photodiode array detection .
  • Validate storage in amber glass vials to prevent photodegradation .

Q. How can adsorption mechanisms of this compound onto environmental matrices be systematically investigated?

  • Isotherm modeling : Apply Langmuir/Freundlich models to adsorption data using polyacrylic acid-modified chitosan composites .
  • Kinetic studies : Use pseudo-second-order models to assess rate-limiting steps in wastewater treatment scenarios .
  • pH dependence : Test adsorption efficiency across pH 3–10 to identify optimal conditions for environmental remediation .

Cross-Disciplinary Methodological Considerations

Q. What strategies ensure reproducibility in cross-laboratory studies involving this compound?

  • Standardize reagent sources (e.g., ACS-grade sodium salts) to minimize batch variability .
  • Share raw datasets (e.g., HPLC chromatograms) via open-access platforms for independent validation .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical outcomes .

Q. How can computational modeling complement experimental research on this compound?

  • Molecular docking : Predict binding affinities to COX-1/COX-2 enzymes using AutoDock Vina .
  • QSAR analysis : Correlate structural features (e.g., Cl substituent positions) with anti-inflammatory activity .

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